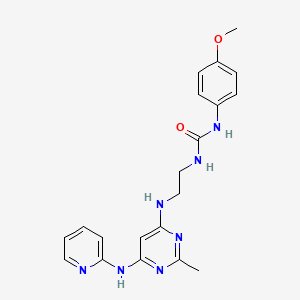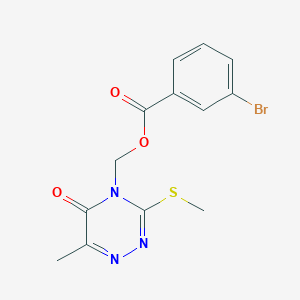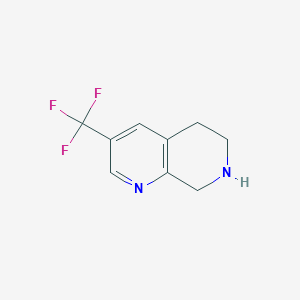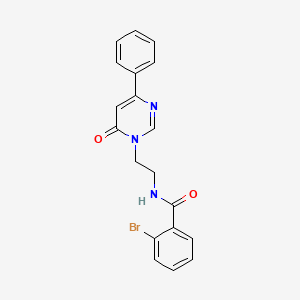
2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical name, BPEB, and has shown promising results in various studies.
Scientific Research Applications
Pharmacological and Chemical Studies
Synthesis and Chemical Properties : Research on similar brominated compounds focuses on their synthesis and potential as intermediates in the development of pharmaceuticals. For example, studies on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, reveal insights into improving synthesis methods for brominated compounds, which could apply to the synthesis and application of 2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide in pharmaceutical manufacturing (Qiu et al., 2009).
Biological Activities : Structurally similar compounds have been investigated for their biological activities, including antimicrobial, anticancer, and antiviral properties. The review of biological functions and structural biology of autophagy-related proteins in Plasmodium falciparum highlights the potential of compounds with brominated and benzamide groups to inhibit critical biological interactions, suggesting a possible avenue for antimalarial drug development (Usman et al., 2023).
Antimicrobial Applications : The use of brominated compounds in water treatment and as antimicrobial agents is well-documented. For instance, a literature review on the efficacy of various disinfectants against Legionella in water systems mentions the effectiveness of brominated compounds, pointing towards the potential use of the specified chemical in water purification and as an antimicrobial agent (Kim et al., 2002).
properties
IUPAC Name |
2-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(25)21-10-11-23-13-22-17(12-18(23)24)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKIECSXCBHMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


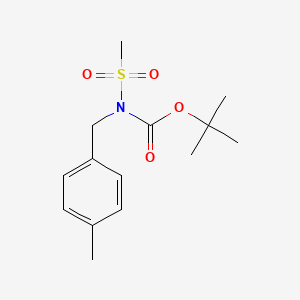
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide](/img/structure/B2802496.png)
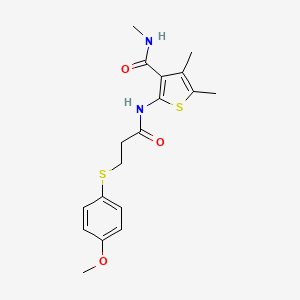
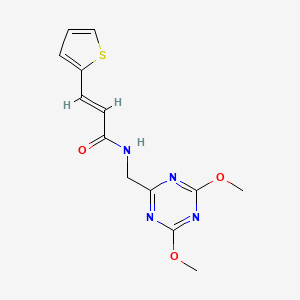
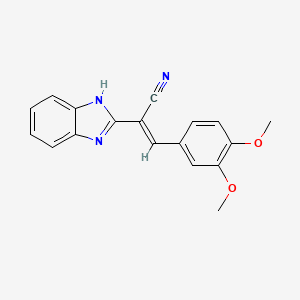
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)

